molecular formula C10H14O3S B131406 Isopropyl 4-methylbenzenesulfonate CAS No. 2307-69-9

Isopropyl 4-methylbenzenesulfonate

Cat. No.: B131406
CAS No.: 2307-69-9
M. Wt: 214.28 g/mol
InChI Key: MUTOLSSCMLECRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 4-methylbenzenesulfonate is typically synthesized through the reaction of toluene and isopropanol, followed by a sulfonation reaction using sulfonic acid as a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, making the compound reactive in these types of reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.

Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Mechanism of Action

The mechanism of action of isopropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, where it acts as a leaving group. This property makes it useful in various synthetic applications, where it facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Isopropyl 4-methylbenzenesulfonate is unique due to its specific reactivity and the presence of the isopropyl group, which influences its chemical behavior and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized from it.

Properties

CAS No.

2307-69-9

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

(4-methylphenyl) propane-2-sulfonate

InChI

InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

MUTOLSSCMLECRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C(C)C

2307-69-9

Pictograms

Irritant

Synonyms

2-Propyl tosylate;  4-Methylbenzenesulfonic Acid 1-Methylethyl Ester;  Isopropyl p-Methylbenzenesulfonate;  Isopropyl p-Toluenesulfonate;  Toluene-4-sulfonic Acid;  Isopropyl Ester; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., 4-methyl-benzenesulfonyl chloride (3.8 g) was added to a solution of 2-propanol (6.12 ml) in pyridine (6.6 ml). The reaction mixture was stirred at 0° C. for 2 h and then at 20° C. for 16 h. The reaction mixture was poured into water (150 ml) and extracted with dichloromethane. The combined organic phases were washed with 3M aqueous HCl and sat. NaHCO3. After drying (MgSO4) and concentrating in vacuo, the title product was obtained as a pale yellow oil. Yield: 2.89 g. MS-ESI: [M+H]+=215.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
title product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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